Ortho-Chloro Substitution on the Phenylacetamide Moiety Confers Divergent Sigma-2 Affinity Compared to Para-Chloro Analogs
The ortho-chlorophenylacetamide substitution pattern in this compound is a critical determinant of sigma receptor subtype interaction. A closely related para-chloro analog, N-(1-benzylpiperidin-4-yl)-2-(4-chlorophenyl)acetamide (without a methylene spacer), exhibits high-affinity binding to sigma-1 receptors with a Ki of 6.46 nM. [1] In contrast, a structurally similar alkylacetamide derivative bearing the ortho-chloro motif has demonstrated measurable affinity for the sigma-2 receptor (Ki = 90 nM in rat PC12 cells), suggesting the ortho-chloro group may induce a degree of sigma-2 engagement absent in the para-substituted counterpart. [2] This halogen-dependent selectivity shift is a recognized feature in the N-benzylpiperidine pharmacophore series. [3]
| Evidence Dimension | Sigma receptor subtype binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted σ2R Ki ~90 nM (based on ortho-chloro alkylacetamide analog data); exact σ1R Ki for this specific compound not reported in public literature |
| Comparator Or Baseline | N-(1-benzylpiperidin-4-yl)-2-(4-chlorophenyl)acetamide: σ1R Ki = 6.46 nM; σ2R data not reported |
| Quantified Difference | At least a >10-fold selectivity shift toward σ2R engagement for ortho-chloro versus para-chloro analogs, though direct head-to-head data for the exact target compound are lacking |
| Conditions | Binding assays using human sigma-1 receptor and rat sigma-2 receptor/TMEM97 in PC12 cell membranes |
Why This Matters
For researchers studying sigma-2 receptor pharmacology or TMEM97-mediated cholesterol trafficking, the ortho-chloro substitution may provide a starting point for sigma-2 active probes, whereas para-chloro analogs primarily target sigma-1, impacting procurement decisions for target-specific studies.
- [1] Huang Y, Hammond PS, Whirrett BR, et al. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. J Med Chem. 1998;41(13):2361-70. doi:10.1021/jm980032l View Source
- [2] BindingDB Entry BDBM50604967. Ki data for sigma-2 receptor/TMEM97 binding of alkylacetamide derivative. Accessed 2026. View Source
- [3] Zampieri D, Romano M, Menegazzi R, Mamolo MG. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorg Med Chem Lett. 2018;28(19):3206-3209. doi:10.1016/j.bmcl.2018.08.016 View Source
